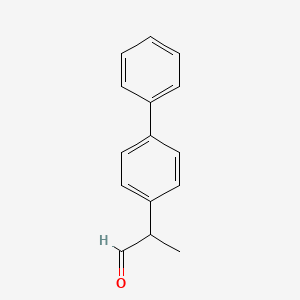
2-(4-Phenylphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-biphenyl]-4-yl)propanal is an organic compound that belongs to the class of aldehydes It features a biphenyl group attached to a propanal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-([1,1’-biphenyl]-4-yl)propanal can be synthesized through several methods. One common approach involves the oxidation of 2-([1,1’-biphenyl]-4-yl)propan-1-ol using oxidizing agents such as acidified potassium dichromate (K₂Cr₂O₇) under controlled conditions . The reaction typically involves heating the alcohol with the oxidizing agent and then distilling the product to obtain the aldehyde.
Industrial Production Methods
In an industrial setting, the production of 2-([1,1’-biphenyl]-4-yl)propanal may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-biphenyl]-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidified potassium dichromate (K₂Cr₂O₇).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: 2-([1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: 2-([1,1’-biphenyl]-4-yl)propan-1-ol.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-([1,1’-biphenyl]-4-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The biphenyl group may also interact with hydrophobic regions of proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
4-Phenylbutanal: An aldehyde with a phenyl group attached to a butanal moiety.
2-Phenylpropanal: An aldehyde with a phenyl group attached to a propanal moiety.
Uniqueness
2-([1,1’-biphenyl]-4-yl)propanal is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
59908-88-2 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)propanal |
InChI |
InChI=1S/C15H14O/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-12H,1H3 |
Clé InChI |
LRLLFQACEIZPCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


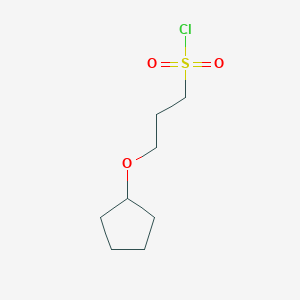
![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)
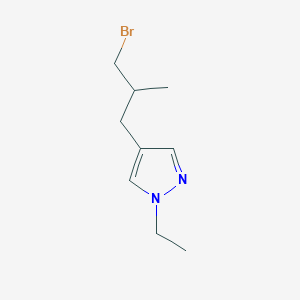

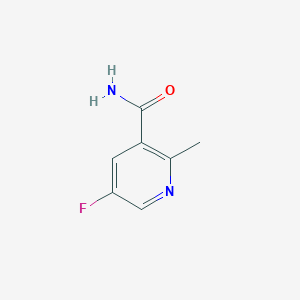

![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
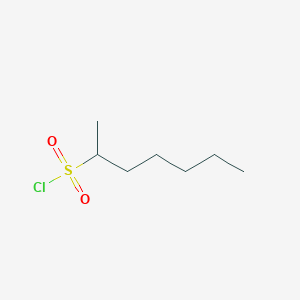
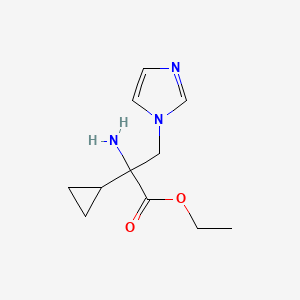

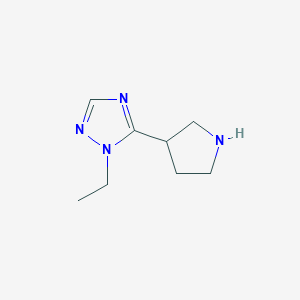
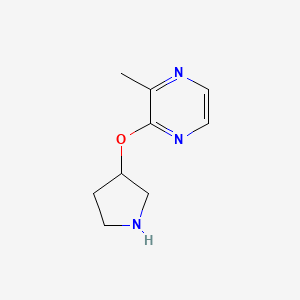
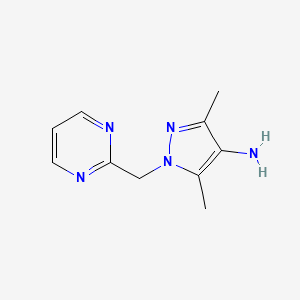
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
